molecular formula C12H17NO3 B14191203 Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester CAS No. 845869-09-2

Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester

Cat. No.: B14191203
CAS No.: 845869-09-2
M. Wt: 223.27 g/mol
InChI Key: WUAWJLAQHRQEPI-UHFFFAOYSA-N
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Description

Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring substituted with a hydroxymethyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester typically involves the reaction of diethylcarbamoyl chloride with 4-(hydroxymethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)phenyl carbamate

    Reduction: 4-(Hydroxymethyl)phenyl alcohol

    Substitution: Various substituted phenyl carbamates depending on the electrophile used

Scientific Research Applications

Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity. The pathways involved in its mechanism of action depend on the specific enzyme it targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester

Uniqueness

Carbamic acid, diethyl-, 4-(hydroxymethyl)phenyl ester is unique due to the presence of the hydroxymethyl group on the phenyl ring. This functional group can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the diethylcarbamate group provides stability and enhances the compound’s ability to interact with biological targets.

Properties

CAS No.

845869-09-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl] N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO3/c1-3-13(4-2)12(15)16-11-7-5-10(9-14)6-8-11/h5-8,14H,3-4,9H2,1-2H3

InChI Key

WUAWJLAQHRQEPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)CO

Origin of Product

United States

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